(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone features a hybrid structure combining a partially saturated quinoline moiety (3,4-dihydroquinoline) linked via a ketone bridge to a 1,2,3-triazole ring substituted with methyl and phenyl groups. This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of both quinoline (antimalarial, anticancer) and triazole (antifungal, kinase inhibition) motifs .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methyl-1-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-18(20-21-23(14)16-10-3-2-4-11-16)19(24)22-13-7-9-15-8-5-6-12-17(15)22/h2-6,8,10-12H,7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSDBUEKSXRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that combines a quinoline moiety with a triazole ring. This unique structure suggests potential for diverse biological activities due to the presence of multiple functional groups that may interact with various biological targets. In recent years, compounds with similar structures have been investigated for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The molecular formula of this compound is with a molecular weight of 318.4 g/mol. The structure includes a quinoline and a triazole ring, both known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 923685-69-2 |
Research indicates that the biological activity of this compound is likely dose-dependent and may vary based on its interaction with different cellular environments. The presence of both the quinoline and triazole moieties allows for potential interactions with various biological pathways, influencing processes such as apoptosis and cell proliferation.
Interaction Studies
Studies have shown that compounds similar to This compound can interact with specific receptors and enzymes. For example, docking studies have provided insights into its possible inhibitory action on human prostaglandin reductase (PTGR2), suggesting its role in modulating inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards these cancer cells indicates that compounds like This compound could be promising candidates for further development in cancer therapy .
Antibacterial and Anti-inflammatory Properties
Compounds containing quinoline and triazole rings are also known for their antibacterial and anti-inflammatory properties. Research has demonstrated that these compounds can inhibit bacterial growth and modulate inflammatory pathways effectively .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Cytotoxicity Assays : In vitro studies using MTT assays have shown that triazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives displayed EC50 values indicating potent activity against melanoma cells while being less toxic to normal fibroblasts .
- Docking Studies : Computational studies involving molecular docking have revealed potential binding affinities of similar compounds to various enzyme targets, providing insights into their mechanisms of action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone. For instance, derivatives containing the triazole moiety have shown significant activity against various bacterial strains. A study indicated that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Research into quinoline derivatives has revealed that they can inhibit tumor cell proliferation through various mechanisms. For example, compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds incorporating the quinoline and triazole frameworks have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies suggest that modifications to the triazole or quinoline rings can enhance its potency against specific targets:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increases antimicrobial potency |
| Alteration of the methanone group | Enhances anticancer activity |
| Variations in the triazole position | Affects anti-inflammatory efficacy |
Antifungal Activity
A study focused on related quinoline derivatives reported significant antifungal activity against Fusarium oxysporum, where derivatives were found to be more effective than commercial fungicides . The mechanism was attributed to the inhibition of fungal cell wall synthesis.
Cancer Cell Line Studies
In a comparative study involving various cancer cell lines (e.g., breast cancer and leukemia), derivatives of quinoline demonstrated IC50 values ranging from 10 µM to 20 µM, indicating a robust potential for further development as anticancer agents . These findings support the hypothesis that structural modifications can lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The following table highlights structural differences between the target compound and its analogues:
Key Observations:
Comparison with Analogues :
Spectroscopic and Crystallographic Data
Table: NMR Chemical Shifts (Selected Protons)
Notes:
- The target’s triazole proton (δ ~8.1 ppm) is deshielded compared to thioether derivatives (δ ~8.3 ppm) due to electronic effects .
Table: Comparative Properties
Insights :
- The 1-phenyl triazole (target) shows superior kinase inhibition compared to its 2-phenyl isomer, likely due to better target complementarity .
- Thioether derivatives exhibit higher lipophilicity (LogP >4) but poor solubility, limiting bioavailability .
- Fluorinated analogues () balance potency and metabolic stability, making them promising for in vivo applications.
Q & A
Q. What are the key steps for synthesizing (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the triazole core : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 5-methyl-1-phenyl-1H-1,2,3-triazole moiety.
Functionalization of the dihydroquinoline : Introduce reactive groups (e.g., carbonyl) via nucleophilic substitution or condensation reactions.
Coupling reactions : Combine the triazole and dihydroquinoline fragments using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Critical Parameters : Reaction temperature (e.g., 60–80°C for CuAAC), solvent selection (THF or DMF for polar intermediates), and purification via column chromatography .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer :
Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
Data Collection : Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
Refinement : Refine atomic coordinates and displacement parameters iteratively using SHELXL, with anisotropic treatment for non-hydrogen atoms .
- Validation Tools : Check for structural consistency using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (NMR, XRD) be resolved during structure elucidation?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments (e.g., , , 2D-COSY) with computational predictions (DFT-based tools).
- Step 2 : Compare experimental XRD bond lengths/angles with theoretical values from databases (e.g., Cambridge Structural Database).
- Step 3 : Use SHELXL's TWIN and BASF commands to model twinning or disorder in crystallographic data .
- Example : In , anisotropic displacement parameters were refined to resolve electron density ambiguities in the pyrazole ring .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalytic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation, CuI for triazole formation) to enhance regioselectivity.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for coupling reactions; use LiAlH in THF for reductions (see ) .
- In Situ Monitoring : Employ TLC or HPLC-MS to track intermediate stability and adjust reaction times.
- Case Study : achieved >75% yield by optimizing stoichiometry and reflux conditions in ethanol .
Q. How do structural features (e.g., torsion angles, hydrogen bonding) influence bioactivity in related compounds?
- Methodological Answer :
- Crystallographic Analysis : Use Mercury software to quantify intermolecular interactions (e.g., π-π stacking in triazole rings, H-bond networks).
- SAR Studies : Correlate dihedral angles (e.g., between triazole and dihydroquinoline) with bioassay results.
- Example : linked planar conformations in pyrazolyl-triazoles to enhanced antimicrobial activity due to improved target binding .
Data Analysis & Technical Challenges
Q. What are best practices for refining anisotropic displacement parameters in SHELXL?
- Methodological Answer :
- Command Sequence :
Use ANIS to enable anisotropic refinement.
Apply SIMU and DELU restraints to manage correlated motion in flexible groups.
Validate with CHECKCIF to flag outliers (>3σ in U values).
- Case Study : highlights SHELXL’s
ISORrestraint for handling poorly resolved atoms in low-resolution datasets .
Q. How to analyze molecular packing and supramolecular interactions in crystal structures?
- Methodological Answer :
- Software Workflow :
Generate .cif files from SHELXL refinements.
Visualize packing diagrams in ORTEP-3 or Mercury.
Calculate interaction energies (e.g., Hirshfeld surfaces via CrystalExplorer).
- Key Metrics : Short contacts (< sum of van der Waals radii), hydrogen-bond distances (1.8–2.2 Å for O/N–H···O/N) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
